molecular formula C10H7ClF2O3 B2450177 (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid CAS No. 1329166-85-9

(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid

Cat. No. B2450177
M. Wt: 248.61
InChI Key: CHRACTNYZGBMOH-DAFODLJHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid, also known as Diflunisal, is a nonsteroidal anti-inflammatory drug (NSAID) that is used to treat pain and inflammation. Diflunisal is a derivative of salicylic acid and was first synthesized in the 1960s. It has been used clinically since the 1980s and has been found to be effective in treating various types of pain, including osteoarthritis, rheumatoid arthritis, and menstrual pain.

Scientific Research Applications

Structural and Spectroscopic Investigations

  • X-ray Crystallography and Spectroscopy : The structural properties of compounds similar to (2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid have been extensively studied using X-ray crystallography and spectroscopic methods. These studies provide insights into the molecular structure, interactions, and stabilization forces within the crystal lattice of such compounds (Venkatesan et al., 2016).

Nonlinear Optical Properties

  • Hyperpolarizability Analysis : Research on related prop-2-enoic acid derivatives has shown significant potential in nonlinear optical (NLO) properties. For example, the study of (2E)-3-(3-chlorophenyl)prop-2-enoic anhydride revealed high hyperpolarizability, indicating its usefulness in future NLO applications (Mary et al., 2014).

Synthesis and Drug Potential

  • Synthesis and Potential as Antileukotrienic Agents : The synthesis and evaluation of similar compounds have demonstrated potential in drug development, particularly as antileukotrienic agents. Such studies involve exploring the synthesis under specific conditions and evaluating biological activities like antiplatelet activity (Jampílek et al., 2004).

Molecular Conformation and Stability

  • Conformational and Stability Analysis : Density functional theory has been used to investigate the conformational behavior and structural stability of related compounds. This kind of research aids in understanding the molecular conformation and stability, which is crucial for the development of new materials or drugs (Mary et al., 2014).

Bioactivity and DNA Interaction

  • DNA Interaction and Biological Screening : Studies have also focused on the DNA binding properties and biological activity of similar compounds. This includes understanding their interaction with DNA and evaluating their potential in various biological screenings, like antioxidant and antitumor activities (Sirajuddin et al., 2015).

Electronic Properties for Solar Cell Applications

  • Solar Cell Efficiency and Electronic Properties : The synthesis of compounds like 2-(cyano 3-(4-diphenylamino) phenyl) prop 2-enoic acid demonstrates their application in solar cell technology. The electronic properties, such as absorption spectrum and molar extinction coefficient, are critical for their use in dye-sensitized solar cells (Shanmugam et al., 2019).

properties

IUPAC Name

(E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF2O3/c11-7-2-3-8(16-10(12)13)6(5-7)1-4-9(14)15/h1-5,10H,(H,14,15)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHRACTNYZGBMOH-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=CC(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=C/C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[5-chloro-2-(difluoromethoxy)phenyl]prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.